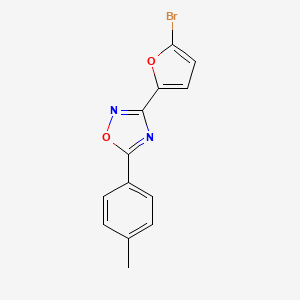

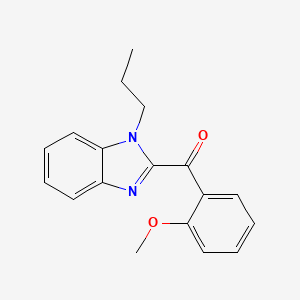

3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, known for its diverse chemical and biological properties. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are of considerable interest due to a wide range of biological and pharmacological activities and are recognized as a privileged structure in drug chemistry (Simurova et al., 2020).

Synthesis Analysis

The synthesis of 3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole derivatives involves cyclization reactions, typically under conditions facilitating the formation of the 1,2,4-oxadiazole ring. Methods often employ dehydration of hydrazides and condensation with appropriate carbonyl compounds. Microwave irradiation has been reported to elevate reaction rates, yield high-quality products, and simplify work-up procedures, demonstrating the efficiency of modern synthetic techniques in the production of oxadiazoles (Li Zheng, 2004).

Molecular Structure Analysis

The molecular structure of oxadiazoles, including 3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole, is characterized by NMR and IR spectroscopy. These compounds often exhibit planar geometries, which contribute to their chemical stability and reactivity. Structural analyses reveal the presence of intramolecular hydrogen bonds and π-π interactions that influence the physical and chemical properties of these molecules (Reşat Ustabaş et al., 2020).

Chemical Reactions and Properties

3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazoles undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization, leading to the formation of structurally diverse derivatives. These reactions are influenced by the oxadiazole ring's electronic characteristics and the substituents on the phenyl rings, demonstrating the versatility of oxadiazoles as synthetic intermediates (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of 3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole derivatives, such as melting points, solubility, and crystalline structure, are determined by their molecular architecture. These compounds exhibit strong absorption in the UV-visible spectrum and have photoluminescent properties, which are explored for applications in materials science and photophysics (Liu Yu et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and biological activity, of 3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole derivatives, are significantly influenced by the oxadiazole core and the nature of substituents. These compounds have been studied for their potential antimicrobial, anti-inflammatory, and analgesic activities, showcasing the therapeutic potential of the oxadiazole scaffold (A. Husain & M. Ajmal, 2009).

科学的研究の応用

Synthesis and Chemical Properties

Compounds like "3-(5-bromo-2-furyl)-5-(4-methylphenyl)-1,2,4-oxadiazole" are often synthesized through various chemical reactions involving furan compounds and exhibit unique properties due to their structural components. For instance, studies have explored the synthesis of furan derivatives and their halogenation, thiocyanation, and nitration reactions, highlighting their reactivity and potential for creating diverse chemical entities (Saldabol, Popelis, & Slavinska, 2002). Microwave irradiation has also been employed as an efficient method for synthesizing oxadiazole derivatives, offering advantages in reaction rates and yields (Zheng, 2004).

Biological Activities

The biological activities of furan and oxadiazole derivatives are significant in pharmaceutical research. Some derivatives have shown strong antibacterial activities against specific strains such as Staphylococcus aureus, suggesting their potential in developing new antimicrobial agents (Hirao, Kato, & Hirota, 1971). Additionally, novel compounds synthesized from related structures have been evaluated for antifungal activities, demonstrating varying degrees of efficacy against fungi like Microsporum gypseum and Candida albicans, which indicates their possible application in antifungal drug development (Terzioğlu Klip et al., 2010).

特性

IUPAC Name |

3-(5-bromofuran-2-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2/c1-8-2-4-9(5-3-8)13-15-12(16-18-13)10-6-7-11(14)17-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRFISDSQQWZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromofuran-2-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)

![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)

![7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)

![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)

![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)

![N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5548464.png)

![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)